4-Acetyl-2,3-difluorophenylboronic acid pinacol ester 4-Acetyl-2,3-difluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121511-81-5
VCID: VC11665880
InChI: InChI=1S/C14H17BF2O3/c1-8(18)9-6-7-10(12(17)11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)C)F)F
Molecular Formula: C14H17BF2O3
Molecular Weight: 282.09 g/mol

4-Acetyl-2,3-difluorophenylboronic acid pinacol ester

CAS No.: 2121511-81-5

Cat. No.: VC11665880

Molecular Formula: C14H17BF2O3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-2,3-difluorophenylboronic acid pinacol ester - 2121511-81-5

Specification

CAS No. 2121511-81-5
Molecular Formula C14H17BF2O3
Molecular Weight 282.09 g/mol
IUPAC Name 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Standard InChI InChI=1S/C14H17BF2O3/c1-8(18)9-6-7-10(12(17)11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3
Standard InChI Key SBFARIKWYCEUPJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)C)F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)C)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

4-Acetyl-2,3-difluorophenylboronic acid pinacol ester belongs to the class of organoboron compounds, which are widely utilized in synthetic chemistry due to their versatility in forming carbon-carbon bonds. The compound’s molecular structure comprises a phenyl ring substituted with:

  • Two fluorine atoms at the 2- and 3-positions,

  • An acetyl group (-COCH3_3) at the 4-position,

  • A boronic acid pinacol ester functional group at the 1-position.

The pinacol ester (derived from pinacol, 2,3-dimethyl-2,3-butanediol) stabilizes the boronic acid moiety, preventing self-condensation and enhancing solubility in organic solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.2121511-81-5
Molecular FormulaC14H17BF2O3\text{C}_{14}\text{H}_{17}\text{BF}_2\text{O}_3
Molecular Weight282.09 g/mol
Purity≥96% (typical commercial grade)
Storage ConditionsAmbient temperatures

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-acetyl-2,3-difluorophenylboronic acid pinacol ester typically involves a multi-step process:

  • Halogenation and Acetylation: A precursor aryl halide (e.g., 2,3-difluorophenyl iodide) undergoes Friedel-Crafts acetylation to introduce the acetyl group.

  • Borylation: The acetylated intermediate reacts with a boronic acid precursor (e.g., bis(pinacolato)diboron) via a palladium-catalyzed Miyaura borylation .

  • Esterification: The free boronic acid is protected as the pinacol ester to improve stability.

Table 2: Comparison of Synthetic Methods

MethodCatalystYield (%)Advantages
Miyaura BorylationPd(dppf)Cl2_270–85High selectivity, scalable
ProtodeboronationRadical-based60–75Enables anti-Markovnikov functionalization

Catalytic Protodeboronation

Recent advances in protodeboronation methodologies, such as radical-based approaches, have expanded the utility of pinacol boronic esters. For example, catalytic protodeboronation of tertiary boronic esters enables formal anti-Markovnikov hydromethylation of alkenes, a transformation applied in the synthesis of natural products like δ-(R)-coniceine .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group participates in Suzuki-Miyaura reactions, coupling with aryl halides to form biaryl structures. Fluorine substituents enhance electron-withdrawing effects, accelerating oxidative addition steps in palladium catalysis.

Pharmaceutical Intermediate

4-Acetyl-2,3-difluorophenylboronic acid pinacol ester serves as a building block for drug candidates. For instance, its acetyl group can be modified to introduce pharmacophores, while fluorine atoms improve metabolic stability and bioavailability .

AspectGuidelines
StorageStore in a cool, dry place under inert gas
Personal ProtectionUse gloves, goggles, and fume hood
DisposalFollow local regulations for boron waste

Comparison with Analogous Compounds

Fluorinated vs. Non-Fluorinated Boronic Esters

Compared to non-fluorinated analogs (e.g., 4-acetylphenylboronic acid pinacol ester), the difluoro substitution in this compound increases electrophilicity, enhancing reactivity in cross-coupling reactions .

Positional Isomerism

The 2,3-difluoro substitution pattern contrasts with isomers like 4-acetyl-2-fluorophenylboronic acid pinacol ester (CAS 1807685-51-3). The additional fluorine in the former reduces steric hindrance, favoring certain regiochemical outcomes .

Recent Research and Innovations

A 2019 study demonstrated the catalytic protodeboronation of pinacol boronic esters using a radical mechanism, enabling anti-Markovnikov hydromethylation of alkenes . This method, paired with Matteson homologation, was applied to functionalize complex molecules like cholesterol, highlighting the versatility of boronic esters in late-stage diversification .

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